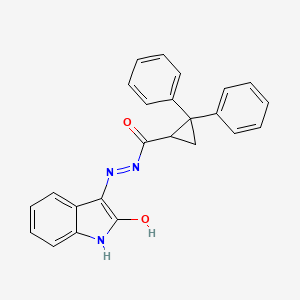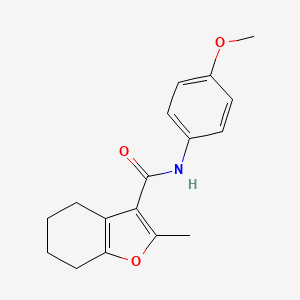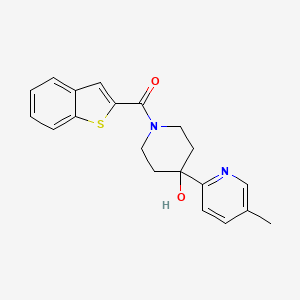
3-(methylsulfonyl)-N-(2-phenylethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(methylsulfonyl)-N-(2-phenylethyl)benzenesulfonamide, also known as MPEBS, is a chemical compound with potential applications in biomedical research. This compound is a sulfonamide derivative and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 3-(methylsulfonyl)-N-(2-phenylethyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins, and to activate the AMPK pathway, which plays a role in regulating cell growth and metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 3-(methylsulfonyl)-N-(2-phenylethyl)benzenesulfonamide in lab experiments is its potential to inhibit cancer cell growth and reduce inflammation, which could lead to the development of new cancer treatments and anti-inflammatory drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for the study of 3-(methylsulfonyl)-N-(2-phenylethyl)benzenesulfonamide. One area of research could be to further investigate its mechanism of action and identify the specific enzymes and proteins it targets. Another area of research could be to explore its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to optimize its use in lab experiments and to develop new drugs based on its structure and properties.
Conclusion:
In conclusion, this compound is a sulfonamide derivative with potential applications in biomedical research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new cancer treatments, anti-inflammatory drugs, and neurodegenerative disease therapies.
合成方法
The synthesis of 3-(methylsulfonyl)-N-(2-phenylethyl)benzenesulfonamide involves the reaction of 2-phenylethylamine with 3-(methylsulfonyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 96-98°C.
科学研究应用
3-(methylsulfonyl)-N-(2-phenylethyl)benzenesulfonamide has been shown to have potential applications in biomedical research, particularly in the study of cancer and inflammation. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3-methylsulfonyl-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-21(17,18)14-8-5-9-15(12-14)22(19,20)16-11-10-13-6-3-2-4-7-13/h2-9,12,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKFEWMYZDYSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR*,5R*,6S*,7aS*)-2-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5373487.png)
![3-methyl-1-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5373492.png)
![1-(4-fluorobenzyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5373505.png)

![1-(4-fluorobenzoyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5373520.png)
![N-(2-amino-1-methyl-2-oxoethyl)-6-(2-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5373528.png)
![2-chloro-5-(5-{[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5373542.png)
![N-[2-(acetylamino)ethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5373549.png)
![(4aS*,8aR*)-6-[(5-ethyl-2-furyl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5373551.png)
![{4-[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-oxobutyl}amine dihydrochloride](/img/structure/B5373553.png)
![7,7-dimethyl-1,2-diphenyl-4,6,7,8-tetrahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B5373561.png)

![3-{[3-ethyl-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5373568.png)